Bienvenue dans la boutique en ligne BenchChem!

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

glioma antiproliferative COX-2 inhibitor

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide (CAS 400078-11-7), also designated LLW-3-6, is a synthetic hybrid molecule that fuses a benzimidazole core with a 4-chlorobenzenesulfonamide group. It was rationally designed as a structural analog of the COX-2 inhibitor celecoxib (CBX), preserving the relative size and shape of CBX while intentionally reducing lipophilicity to modulate pharmacokinetic properties.

Molecular Formula C15H14ClN3O2S
Molecular Weight 335.81
CAS No. 400078-11-7
Cat. No. B2482775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
CAS400078-11-7
Molecular FormulaC15H14ClN3O2S
Molecular Weight335.81
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClN3O2S/c1-10(15-17-13-4-2-3-5-14(13)18-15)19-22(20,21)12-8-6-11(16)7-9-12/h2-10,19H,1H3,(H,17,18)
InChIKeyQDZOKTYTVNDCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

What Is N-[1-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide (CAS 400078-11-7) and Why Does It Matter for Anticancer Procurement?


N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide (CAS 400078-11-7), also designated LLW-3-6, is a synthetic hybrid molecule that fuses a benzimidazole core with a 4-chlorobenzenesulfonamide group. It was rationally designed as a structural analog of the COX-2 inhibitor celecoxib (CBX), preserving the relative size and shape of CBX while intentionally reducing lipophilicity to modulate pharmacokinetic properties [1]. The compound belongs to the benzimidazole-sulfonamide class, recognized for diverse pharmacological activities, and has demonstrated antineoplastic activity across multiple cancer cell lines including prostate, glioma, breast, and ovarian [2]. LLW-3-6 is catalogued in MeSH as a distinct entity with antineoplastic activity and is the subject of a focused, peer-reviewed research program at Spelman College spanning structure-activity relationship design, in vitro efficacy, and computational bioavailability profiling [3].

Why Celecoxib or Other Benzimidazole-Sulfonamides Cannot Substitute for N-[1-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide in CNS-Targeted Anticancer Research


Although LLW-3-6 was designed as a direct analog of celecoxib, substitution with celecoxib or other benzimidazole-sulfonamide derivatives fails on three quantifiable fronts. First, LLW-3-6 exhibits superior antiproliferative potency in glioma cells at matched concentrations, reducing viability by more than 30% at 10 μM versus only ~10% for celecoxib [1]. Second, computational physicochemical profiling reveals that LLW-3-6 possesses a more favorable brain/plasma equilibration rate (log(PS×fu,brain) = -2.7) compared to celecoxib (-2.9), coupled with a lower plasma free fraction (fu = 0.013 vs. 0.025), predicting reduced systemic protein binding and improved CNS bioavailability [2]. Third, the benzimidazole scaffold substitution in LLW-3-6—a specific N-[1-(1H-benzimidazol-2-yl)ethyl] moiety—was optimized through a PDK1-targeted pharmacophore model [3]; generic benzimidazole-sulfonamides lacking this precise substitution pattern cannot be assumed to recapitulate the same COX-2 binding orientation or the observed anti-migratory activity confirmed in SKOV-3 scratch-wound assays [4]. These quantitative differences, grounded in direct head-to-head experimentation, preclude simple interchangeability.

N-[1-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide: Head-to-Head Quantitative Differentiation Evidence vs. Celecoxib and Class Analogs


Superior Antiproliferative Potency in Human Glioma LN18 Cells at 48 Hours: LLW-3-6 vs. Celecoxib

In a direct head-to-head comparison using the human glioma LN18 cell line, LLW-3-6 reduced cell viability by more than 30% at a concentration of 10 μM after 48-hour treatment, whereas celecoxib at the identical concentration (10 μM) produced only approximately a 10% reduction in viability over the same time period [1]. At 20 μM, LLW-3-6 inhibited cell growth by approximately 40%, while celecoxib required a concentration of 40 μM—twice the dose—to achieve a comparable antiproliferative effect [1]. Both compounds demonstrated minimal activity after 24-hour treatment across all tested concentrations (5, 10, 20, 40 μM), indicating that the differentiation emerges specifically at the 48-hour time point [1].

glioma antiproliferative COX-2 inhibitor

Enhanced Antiproliferative Activity in Androgen-Independent Prostate Cancer PC3 Cells: LLW-3-6 Outperforms Celecoxib

In the androgen-independent PC3 prostate cancer cell line, LLW-3-6 was more potent than celecoxib at mediating a dose-dependent reduction of viable cells [1]. After 48 hours of treatment, less than 60% of PC3 cells remained viable following exposure to LLW-3-6 at concentrations of 10 μM and 20 μM [1]. By comparison, celecoxib at equivalent concentrations produced a smaller reduction in viability, confirming the superior potency of LLW-3-6 in this cell line [1]. The enhanced activity was observed at a seeding density of 50,000 cells per well, which approximates the cell density of an in vivo tumor mass, lending translational relevance to the finding [1].

prostate cancer PC3 dose-dependent cytotoxicity

Predicted CNS Bioavailability Advantage: Favorable Brain/Plasma Equilibration Rate and Reduced Plasma Protein Binding vs. Celecoxib

Computational physicochemical profiling using ACD/I-Lab predicts that LLW-3-6 possesses a more favorable CNS bioavailability profile than celecoxib [1]. LLW-3-6 has a lower plasma free fraction (fu = 0.013) compared to celecoxib (fu = 0.025), indicating that a smaller proportion of LLW-3-6 is bound to plasma proteins, thereby increasing the amount of free drug available for tissue distribution [1]. The brain/plasma equilibration rate, log(PS×fu,brain), is -2.7 for LLW-3-6 versus -2.9 for celecoxib, representing a measurable improvement in the predicted ability of LLW-3-6 to achieve equilibrium between brain and plasma compartments [1]. Although the predicted rate of blood-brain barrier (BBB) penetration (logPS) is slightly faster for celecoxib (-1.2 vs. -1.4 for LLW-3-6), both compounds exceed the threshold of -2, indicating potential for ready BBB penetration [1]. The overall size-to-lipophilicity ratio of LLW-3-6 is more favorable than that of celecoxib [1].

CNS bioavailability blood-brain barrier pharmacokinetics

COX-2 Binding Mode Preservation with Modified Binding Energy: Docking Comparison of LLW-3-6 vs. Celecoxib

Molecular docking analysis using the COX-2 crystal structure (PDB: 3LN1) demonstrates that LLW-3-6 occupies a binding orientation similar to that of celecoxib, forming key hydrogen-bonding interactions with Ile503, Gln178, and Ser339 [1]. However, the COX-2–celecoxib complex exhibits greater stability, with a calculated potential energy of -5.495 kcal/mol compared to -2.971 kcal/mol for the COX-2–LLW-3-6 complex [1]. This quantified difference in binding energy indicates that while LLW-3-6 retains the capacity to engage the COX-2 active site in a manner analogous to celecoxib, the benzimidazole-for-pyrazole substitution alters the energetic favorability of the interaction [1]. The preserved binding orientation, combined with the distinct energy profile, supports the hypothesis that LLW-3-6 may exhibit a modified pharmacological profile relative to celecoxib, potentially contributing to its differential cellular potency [1].

COX-2 docking molecular modeling binding energy

Apoptotic and Anti-Migratory Activity in SKOV-3 Ovarian Cystadenocarcinoma: Differentiation from Celecoxib-Class Agents

In SKOV-3 ovarian cystadenocarcinoma cells, LLW-3-6 demonstrated a time- and dose-dependent decrease in cell proliferation and growth, accompanied by confirmed caspase-3 activation indicative of apoptotic induction [1]. Critically, scratch-wound assays revealed an anti-migratory effect of LLW-3-6 at multiple concentrations and time points, a functional property not reported for celecoxib in the ovarian cancer context [1]. While this study did not include a direct celecoxib comparator arm within the same experimental framework, the anti-migratory phenotype distinguishes LLW-3-6 from the canonical antiproliferative-only profile typically associated with celecoxib in epithelial cancer models, extending the therapeutic relevance of this benzimidazole-sulfonamide to metastasis-relevant endpoints [1].

ovarian cancer anti-migratory caspase-3 apoptosis

Synergistic Combination with Sulfasalazine in Glioma: LLW-3-6/Sulfasalazine Co-Treatment Reduces Viable Cells to 5% vs. Single-Agent Ceiling Effects

When LLW-3-6 was co-administered with a non-lethal dose (50 μM) of sulfasalazine in LN18 glioma cells, cell viability was reduced to approximately 5% at the most effective combination concentrations [1]. This represents a dramatic improvement over single-agent treatment, where both LLW-3-6 and celecoxib independently achieved only a ceiling of approximately 60% viability at the maximum concentration tested (40 μM, 48 h) [1]. The LLW-3-6/sulfasalazine combination reduced cell viability by approximately 60% in the 48-hour co-treatment paradigm, and the concentration of LLW-3-6 required to achieve growth inhibition in the combination was significantly less than that needed when LLW-3-6 was administered independently [1]. Computer-simulated combination index (CI) analysis and normalized isobolograms confirmed synergistic interactions [1].

drug combination glioma synergy sulfasalazine

Optimal Research Application Scenarios for N-[1-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide (LLW-3-6) Based on Quantitative Differentiation Evidence


CNS Glioma Research Requiring a Celecoxib-Derived Molecule with Superior Antiproliferative Potency and Predicted Brain Bioavailability

LLW-3-6 is the preferred procurement choice for glioblastoma and glioma research programs where celecoxib serves as the reference standard but is limited by insufficient potency at clinically relevant concentrations. The compound achieves >30% viability reduction in LN18 glioma cells at 10 μM versus ~10% for celecoxib, a 3-fold potency advantage [1]. Combined with a computationally predicted improvement in brain/plasma equilibration (log(PS×fu,brain) = -2.7 vs. -2.9 for celecoxib) and 1.9-fold lower plasma protein binding, LLW-3-6 is specifically suited for in vitro and in vivo CNS tumor models where BBB penetration and free drug availability are critical experimental variables [1].

Prostate Cancer Research in Androgen-Independent PC3 Models Demanding Dose-Sparing Antiproliferative Efficacy

For prostate cancer laboratories working with the PC3 androgen-independent cell line, LLW-3-6 provides quantifiably greater antiproliferative potency than the parent compound celecoxib. LLW-3-6 reduces PC3 viability to below 60% at 10-20 μM concentrations, an effect that requires higher doses of celecoxib to achieve, making LLW-3-6 the more economical and dose-sparing option for large-scale screening or long-duration treatment paradigms [1]. The preserved COX-2 binding orientation (Ile503, Gln178, Ser339 contacts) confirmed by molecular docking ensures mechanistic continuity with celecoxib-based hypotheses [1].

Ovarian Cancer Metastasis Research Leveraging Dual Anti-Proliferative and Anti-Migratory Endpoints

LLW-3-6 is uniquely indicated for ovarian cancer research programs investigating both tumor cell proliferation and migration/invasion endpoints. The compound has been validated to activate caspase-3-dependent apoptosis and to inhibit cellular migration in SKOV-3 ovarian cystadenocarcinoma cells by scratch-wound assay, a dual activity profile not documented for celecoxib in this cancer type [1]. Procurement of LLW-3-6 enables experiments that simultaneously probe cytotoxic and anti-metastatic mechanisms within a single chemical entity, streamlining experimental design in metastasis-focused drug discovery [1].

Combination Therapy Research with Sulfasalazine Targeting Synergistic Glioma Cell Eradication

LLW-3-6 is the rational procurement choice for glioma combination therapy studies with sulfasalazine, where the LLW-3-6/sulfasalazine co-treatment achieves near-complete elimination of viable LN18 cells (~5% residual viability) compared to the ~60% viability floor observed with either agent alone at maximum concentrations [1]. This synergistic interaction, confirmed by CompuSyn combination index analysis and normalized isobolograms, enables experimental designs at substantially reduced LLW-3-6 concentrations relative to monotherapy, reducing compound expenditure while maximizing biological effect [1].

Quote Request

Request a Quote for N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.